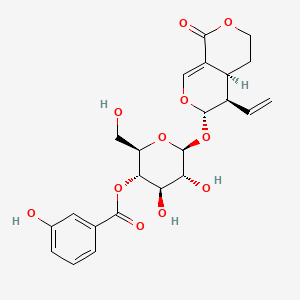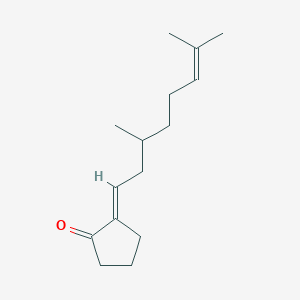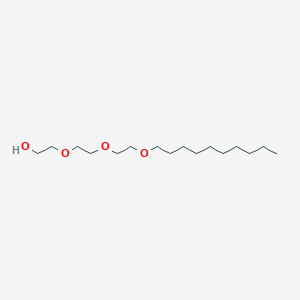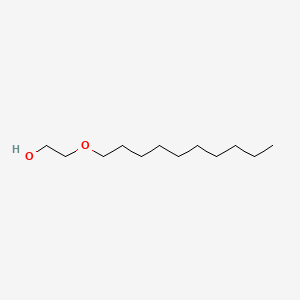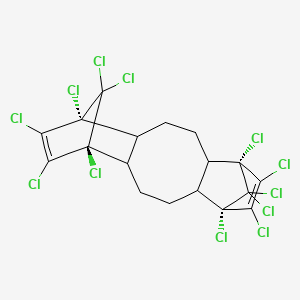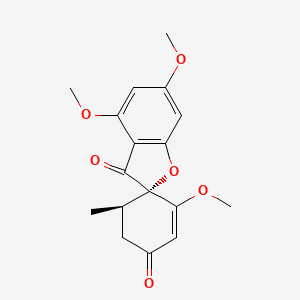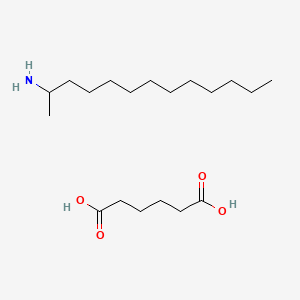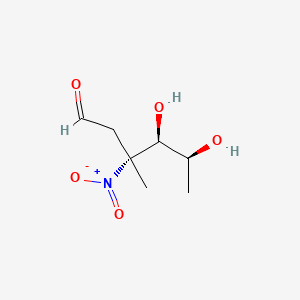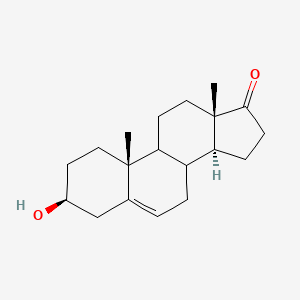
脱氢表雄酮
描述
雄烯二酮,也称为脱氢表雄酮,是一种天然存在的类固醇激素,主要由肾上腺、性腺和大脑产生。它是雄激素和雌激素(性激素)的前体。 雄烯二酮参与多种生理过程,包括免疫功能、代谢和第二性征发育 .
科学研究应用
雄烯二酮具有广泛的科学研究应用:
化学: 用作合成各种类固醇药物的前体。
生物学: 研究其在衰老、免疫功能和神经保护中的作用。
医学: 研究其在治疗系统性红斑狼疮、骨质疏松症和肾上腺功能减退等疾病中的潜力。
工业: 用于生产膳食补充剂和激素替代疗法
作用机制
雄烯二酮作为前激素发挥作用,在周围组织中转化为活性雄激素和雌激素。它与雄激素受体和雌激素受体结合,通过这些途径发挥作用。 此外,雄烯二酮具有神经类固醇活性,影响神经递质系统并提供神经保护作用 .
生化分析
Biochemical Properties
Dehydroepiandrosterone is involved in several biochemical reactions, acting as a metabolic intermediate in the biosynthesis of androgen and estrogen sex steroids. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved in its metabolism is cytochrome P450 17α-hydroxylase (P450c17), which converts pregnenolone to dehydroepiandrosterone in the adrenal glands and gonads . Additionally, dehydroepiandrosterone can be sulfated to form dehydroepiandrosterone sulfate (DHEAS) by the enzyme sulfotransferase SULT2A1, which plays a role in reducing its downstream activation to active androgens .
Cellular Effects
Dehydroepiandrosterone exerts various effects on different cell types and cellular processes. It acts as a neurosteroid in the brain, influencing memory, learning, and neuroprotection . Dehydroepiandrosterone also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce the translocation of glucose transporters GLUT4 and GLUT1 to the plasma membrane, enhancing glucose uptake in cells . Furthermore, dehydroepiandrosterone modulates the activity of neurotransmitter receptors and neurotrophic factor receptors, contributing to its neuroprotective effects .
Molecular Mechanism
At the molecular level, dehydroepiandrosterone exerts its effects through various mechanisms. It binds directly to steroid hormone and nuclear receptors, activating membrane receptors and inhibiting voltage-gated T-type calcium channels . Dehydroepiandrosterone also regulates the expression of enzymes such as CYP2C11 and 11β-HSD1, which are involved in glucocorticoid biosynthesis and its antiglucocorticoid effects . Additionally, dehydroepiandrosterone can modulate gene expression through indirect genomic mechanisms, influencing various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dehydroepiandrosterone can change over time. Its stability and degradation are important factors to consider. Dehydroepiandrosterone has a relatively short half-life, with DHEA having a half-life of about 25 minutes and DHEAS having a half-life of approximately 11 hours . Long-term studies have shown that dehydroepiandrosterone can exert lasting effects on cellular function, including its role in enhancing follicular recruitment and oocyte quality in reproductive studies .
Dosage Effects in Animal Models
The effects of dehydroepiandrosterone vary with different dosages in animal models. In studies involving polycystic ovary syndrome (PCOS) mouse models, continuous treatment with dehydroepiandrosterone was required to maintain reproductive phenotypes . High doses of dehydroepiandrosterone have been associated with adverse effects, such as increased androgen levels and disrupted estrous cycles in animal models . Conversely, lower doses have shown beneficial effects, including enhanced angiogenesis and reduced apoptosis in ovarian tissues .
Metabolic Pathways
Dehydroepiandrosterone is involved in several metabolic pathways. It is synthesized from cholesterol and converted into steroid hormones such as androstenedione, testosterone, and estrone by various enzymes, including cytochrome P450 . Dehydroepiandrosterone also plays a role in lipid and glucose metabolism, influencing metabolic flux and metabolite levels . Its decline with age has been associated with metabolic disorders such as obesity, insulin resistance, and cardiovascular disease .
Transport and Distribution
Dehydroepiandrosterone is transported and distributed within cells and tissues through various mechanisms. It circulates in the blood primarily as dehydroepiandrosterone sulfate, which is transported by uptake and efflux transporters such as sodium-coupled cotransporters and breast cancer-resistance protein . Dehydroepiandrosterone can also be taken up by cells and converted into active androgens and estrogens, influencing its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of dehydroepiandrosterone is crucial for its activity and function. It is produced in the adrenal glands, gonads, and brain, and can be localized in various cellular compartments. For instance, dehydroepiandrosterone is synthesized in astrocytes and neurons in the brain, where it can be metabolized into sex steroid hormones . Additionally, dehydroepiandrosterone can induce the translocation of glucose transporters to the plasma membrane, affecting glucose uptake and cellular metabolism .
准备方法
合成路线和反应条件: 雄烯二酮可以从植物甾醇(如薯蓣皂苷元)合成,薯蓣皂苷元来源于薯蓣。合成路线涉及多个步骤,包括氧化、还原和重排反应。 一种常见的方法是将薯蓣皂苷元选择性降解为16-脱氢孕烯醇酮乙酸酯,然后形成肟并重排 .
工业生产方法: 雄烯二酮的工业生产通常采用从大豆中获得的植物甾醇。 该过程包括使用来自鞘氨醇单胞菌的酮还原酶将4-雄烯-3,17-二酮转化为雄烯二酮,该酶具有很高的区域选择性和立体选择性 .
化学反应分析
反应类型: 雄烯二酮会发生各种化学反应,包括:
氧化: 转化为雄烯二酮。
还原: 转化为雄烯二醇。
取代: 形成雄烯二酮硫酸酯。
常用试剂和条件:
氧化: 通常涉及高锰酸钾或三氧化铬等试剂。
还原: 通常使用硼氢化钠或氢化铝锂等试剂。
取代: 硫酸化反应使用硫酸或氯磺酸。
主要产物:
雄烯二酮: 睾酮和雌酮生物合成的中间体。
雄烯二醇: 具有弱雄激素活性的代谢产物。
雄烯二酮硫酸酯: 雄烯二酮在体内的储存形式
相似化合物的比较
雄烯二酮类似于其他类固醇激素,如:
雄烯二酮: 睾酮和雌酮的直接前体。
雄烯二酮硫酸酯: 雄烯二酮的硫酸化形式,作为体内的一种储存库。
独特性: 雄烯二酮因其既是雄激素又是雌激素的前体,以及其神经类固醇活性而独一无二。 这使其成为一种多功能化合物,具有多种生理和治疗应用 .
属性
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGSKLZLMKYGDP-USOAJAOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Record name | dehydroepiandrosterone | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dehydroepiandrosterone | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020379 | |
| Record name | Dehydroepiandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dehydroepiandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000077 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.0635 mg/mL | |
| Record name | Prasterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01708 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dehydroepiandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000077 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
DHEA can be understood as a prohormone for the sex steroids. DHEAS may be viewed as buffer and reservoir. As most DHEA is produced by the zona reticularis of the adrenal cortex, it is argued that there is a role in the immune and stress response. DHEAS/DHEA are useful to detect excess adrenal activity as seen in adrenal cancer or hyperplasia, including certain forms of congenital adrenal hyperplasia as it is produced nearly entirely by the adrenal glands. Women with polycystic ovary syndrome tend to have elevated levels of DHEAS. | |
| Record name | Prasterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01708 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
53-43-0 | |
| Record name | Dehydroepiandrosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prasterone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prasterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01708 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dehydroepiandrosterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dehydroepiandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prasterone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRASTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/459AG36T1B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dehydroepiandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000077 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140-141 °C, 140 - 141 °C | |
| Record name | Prasterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01708 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dehydroepiandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000077 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



